5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
CAS No.: 1820665-47-1
VCID: VC2747540
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride is a chemical compound with the CAS number 1820665-47-1. It belongs to the class of naphthyridines, which are heterocyclic compounds containing nitrogen atoms. This compound is specifically a hydrochloride salt of the parent compound, 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol. The hydrochloride form is often used to enhance solubility and stability in aqueous solutions, making it more suitable for various applications in chemistry and pharmaceutical research. Molecular Formula and WeightPhysical and Chemical Characteristics
Hazard Information
Synthesis and PreparationThe synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride typically involves the preparation of the parent compound followed by conversion to its hydrochloride salt. The detailed synthesis pathway may vary depending on the starting materials and desired purity levels. Suppliers and AvailabilityThis compound is available from various chemical suppliers, including AChemBlock and Ambeed, with purity levels typically at 95% . Comparison with 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride
|
---|---|
CAS No. | 1820665-47-1 |
Product Name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride |
Molecular Formula | C8H11ClN2O |
Molecular Weight | 186.64 g/mol |
IUPAC Name | 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O.ClH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h4-5,11H,1-3H2,(H,9,10);1H |
Standard InChIKey | IACUOWSVNLGTIZ-UHFFFAOYSA-N |
SMILES | C1CC2=C(NC1)N=CC(=C2)O.Cl |
Canonical SMILES | C1CC2=C(NC1)N=CC(=C2)O.Cl |
PubChem Compound | 92130852 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume